molecular formula C6H5BrN2S B3395064 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole CAS No. 1378867-74-3

5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole

Cat. No.: B3395064
CAS No.: 1378867-74-3
M. Wt: 217.09 g/mol
InChI Key: FFCNXQIZVXXNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole is a heterocyclic aromatic organic compound that belongs to the class of thieno[3,2-c]pyrazoles This compound features a bromine atom at the 5th position and a methyl group at the 3rd position on the pyrazole ring, which is fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions.

  • Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving a suitable precursor, such as a thioamide derivative.

  • Bromination and Methylation: Bromination at the 5th position and methylation at the 3rd position are achieved using appropriate reagents, such as bromine and methyl iodide, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazoles or thieno[3,2-c]pyrazoles.

Scientific Research Applications

Chemistry: 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.

Medicine: Research has explored the use of this compound in drug discovery, particularly in the design of drugs targeting specific enzymes or receptors.

Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes, such as in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological or chemical context.

Comparison with Similar Compounds

  • 3-Bromo-1H-thieno[3,2-c]pyrazole: Lacks the methyl group at the 3rd position.

  • 5-Bromo-1H-thieno[3,2-c]pyrazole: Lacks the methyl group at the 3rd position.

  • 3-Methyl-1H-thieno[3,2-c]pyrazole: Lacks the bromine atom at the 5th position.

Uniqueness: 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. This combination of substituents provides a distinct chemical profile compared to its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-bromo-3-methyl-2H-thieno[3,2-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2S/c1-3-6-4(9-8-3)2-5(7)10-6/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCNXQIZVXXNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262294
Record name 1H-Thieno[3,2-c]pyrazole, 5-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378867-74-3
Record name 1H-Thieno[3,2-c]pyrazole, 5-bromo-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1378867-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Thieno[3,2-c]pyrazole, 5-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole
Reactant of Route 4
5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole
Reactant of Route 6
5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.